Ethyl 4-(4-aminophenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound that features an ester functional group, an amino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-aminophenyl)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-aminophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-nitrophenyl)-4-oxobutanoate.
Reduction: Ethyl 4-(4-aminophenyl)-4-hydroxybutanoate.
Substitution: Ethyl 4-(4-aminophenyl)-4-alkoxybutanoate or Ethyl 4-(4-aminophenyl)-4-aminoalkylbutanoate.
Scientific Research Applications
Ethyl 4-(4-aminophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-aminophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-nitrophenyl)-4-oxobutanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 4-(4-hydroxyphenyl)-4-oxobutanoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate: Features a methoxy group in place of the amino group.
Uniqueness
Ethyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSICJRFPJEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283101 | |
Record name | ethyl 4-(4-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-44-0 | |
Record name | NSC29660 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(4-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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